molecular formula C9H9BrO3 B2406676 (S)-3-(4-Bromophenyl)-2-hydroxypropionic acid CAS No. 853908-26-6

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid

Cat. No. B2406676
CAS RN: 853908-26-6
M. Wt: 245.072
InChI Key: YVPYVGILADXNJV-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-Bromophenyl)-2-hydroxypropionic acid (BP-2-HP) is an organic compound with a unique structure that has been studied for a variety of scientific applications. BP-2-HP is a chiral molecule, meaning it has a distinct left and right-handed form, and has been used in the synthesis of pharmaceuticals and in the study of cellular and biochemical processes.

Scientific Research Applications

Anti-inflammatory Properties

  • Varoli et al. (1988) synthesized optically active stereomers of some 3-(fluoro-, chloro-, bromophenyl)-2-biphenylyl-3-hydroxypropionic acids and found that the bromo-isomers, particularly in the threo configuration, showed notable anti-inflammatory activity (Varoli et al., 1988).

Biological Production and Applications

  • Kumar et al. (2013) discussed the biological production of 3-Hydroxypropionic acid (3-HP), a valuable platform chemical, from glucose or glycerol and its potential applications in synthesizing novel polymer materials and other derivatives (Kumar et al., 2013).
  • Jiang et al. (2009) reviewed biosynthetic pathways for 3-HP production, emphasizing its significance in synthesizing biobased platform chemicals (Jiang et al., 2009).
  • Chen et al. (2017) and Kildegaard et al. (2014) discussed strategies for improving 3-HP production in microbial systems, which can be used for producing bio-based 3-HP and derived acrylates (Chen et al., 2017), (Kildegaard et al., 2014).

Biotechnological Implications

  • Vidra & Németh (2017) provided an overview of microorganisms and synthetic biochemical pathways for 3-HP production, highlighting its potential in biotechnology (Vidra & Németh, 2017).
  • De Fouchécour et al. (2018) reviewed strategies for microbial 3-HP bioproduction, focusing on process engineering issues and the implications for sustainable chemical production (De Fouchécour et al., 2018).

Nematicidal Activity

  • Schwarz et al. (2004) identified 3-Hydroxypropionic acid as a compound with selective nematicidal activity, indicating its potential use in agricultural and pest control applications (Schwarz et al., 2004).

Mechanism of Action

Target of Action

It has been identified as an inhibitor of phosphatase . Phosphatases are enzymes that remove a phosphate group from a protein in a process called dephosphorylation. They play a crucial role in cellular communication and signal transduction pathways.

Mode of Action

The exact mode of action of this compound is not well-documented. As a phosphatase inhibitor, it likely binds to the active site of the enzyme, preventing it from interacting with its substrate. This inhibition disrupts the normal dephosphorylation process, leading to changes in cellular signaling pathways .

Pharmacokinetics

Its solubility information suggests that it is slightly soluble in water and very soluble in ethyl alcohol and diethyl ether . This could influence its absorption and distribution

properties

IUPAC Name

(2S)-3-(4-bromophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8,11H,5H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYVGILADXNJV-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.